

# Spectroscopic Profile of Z-Aib-OH: A Technical Guide

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## Compound of Interest

Compound Name: Z-Aib-OH

Cat. No.: B554592

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This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl- $\alpha$ -aminoisobutyric acid (**Z-Aib-OH**), a crucial building block in peptide synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Z-Aib-OH** in solution. The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra provide detailed information about the chemical environment of each atom.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **Z-Aib-OH** is characterized by distinct signals corresponding to the protons of the aminoisobutyric acid moiety, the benzyloxycarbonyl protecting group, and the carboxylic acid.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Methyl (2 x CH <sub>3</sub> )	~1.5	Singlet	6H
Methylene (CH <sub>2</sub> )	~5.1	Singlet	2H
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~7.3	Multiplet	5H
Carboxylic Acid (OH)	Variable (broad)	Singlet	1H
Amide (NH)	Variable (broad)	Singlet	1H

Note: The chemical shifts of the carboxylic acid and amide protons are variable and depend on the solvent and concentration.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Chemical Shift ( $\delta$ , ppm)
Methyl (2 x CH <sub>3</sub> )	~25
Quaternary Carbon (C(CH <sub>3</sub> ) <sub>2</sub> )	~57
Methylene (CH <sub>2</sub> )	~67
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~128-136
Urethane Carbonyl (C=O)	~156
Carboxylic Acid Carbonyl (C=O)	~178

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **Z-Aib-OH** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.

Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.

Data Acquisition:

- $^1\text{H}$  NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR: A proton-decoupled carbon experiment is typically used. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Z-Aib-OH** based on their characteristic vibrational frequencies.

Functional Group	Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	Stretching	3300-2500	Broad, Strong
N-H (Amide)	Stretching	~3300	Medium
C-H (Aromatic)	Stretching	~3100-3000	Medium
C-H (Aliphatic)	Stretching	~2980-2850	Medium
C=O (Carboxylic Acid)	Stretching	~1710	Strong
C=O (Urethane)	Stretching	~1690	Strong
C=C (Aromatic)	Stretching	~1600, ~1495	Medium
C-O	Stretching	~1250	Strong

## Experimental Protocol for IR Spectroscopy

Sample Preparation: For solid-state analysis, a small amount of **Z-Aib-OH** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be

prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Z-Aib-OH**, confirming its identity.

Ion	m/z	Identity
$[\text{M}+\text{H}]^+$	238.11	Molecular ion (protonated)
$[\text{M}+\text{Na}]^+$	260.09	Sodium adduct
$[\text{M}-\text{COOH}]^+$	192.11	Loss of carboxylic acid group
$[\text{C}_7\text{H}_7]^+$	91.05	Tropylium ion (from benzyl group)

## Experimental Protocol for Mass Spectrometry

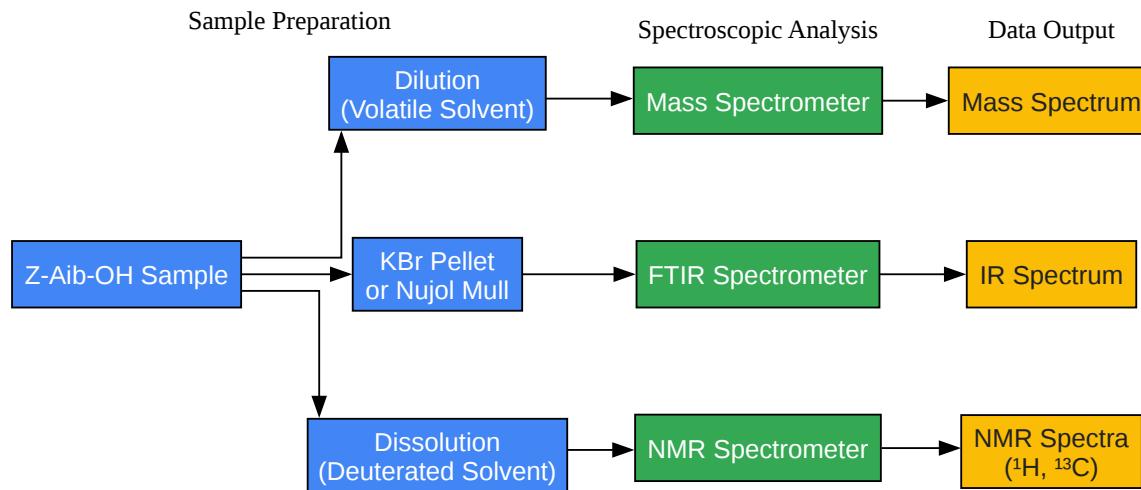
Sample Preparation: A dilute solution of **Z-Aib-OH** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode. The mass-to-charge ratio (m/z) of the ions is recorded.

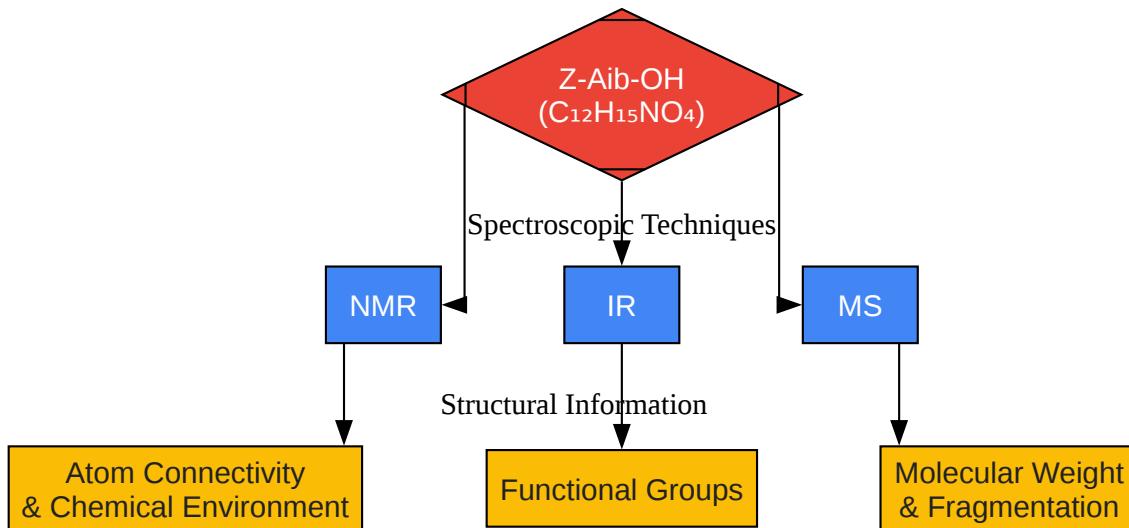
## Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Z-Aib-OH** and a conceptual representation of the information obtained from each technique.



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Caption: General workflow for the spectroscopic analysis of **Z-Aib-OH**.



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Caption: Information derived from different spectroscopic techniques for **Z-Aib-OH**.

- To cite this document: BenchChem. [Spectroscopic Profile of Z-Aib-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554592#spectroscopic-data-nmr-ir-ms-for-z-aib-oh\]](https://www.benchchem.com/product/b554592#spectroscopic-data-nmr-ir-ms-for-z-aib-oh)

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